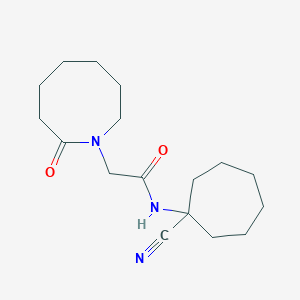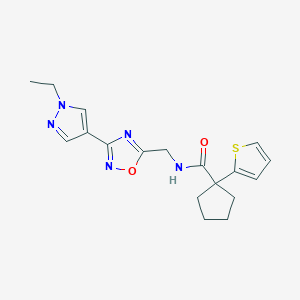
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide, also known as CCH-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to have potential as a lead compound for the development of new drugs. In pharmacology, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use as a modulator of GABA receptors, which are involved in the regulation of anxiety and sleep. In neuroscience, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use as a tool for the study of ion channels and their role in neuronal function.
Mécanisme D'action
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to modulate GABA receptors, which are involved in the regulation of anxiety and sleep. Specifically, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to bind to the benzodiazepine site on GABA receptors, which enhances the activity of GABA and leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to have anxiolytic and sedative effects in animal models. These effects are thought to be mediated through the modulation of GABA receptors. In addition, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide is its potential as a lead compound for the development of new drugs. Additionally, N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide has been shown to be well-tolerated in animal studies, which suggests that it may have a favorable safety profile. One limitation of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide is its limited availability, which may make it difficult to study in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide. One direction is the development of new drugs based on the structure of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide. Another direction is the study of the effects of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further research is needed to determine the long-term safety and efficacy of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide in animal models and humans.
Méthodes De Synthèse
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of cycloheptanone with malononitrile, followed by the reaction with ethyl chloroacetate and sodium ethoxide. The resulting product is then reacted with 2-oxoazacyclononane-1-carboxylic acid, which leads to the formation of N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide. The final product is purified through column chromatography.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c18-14-17(10-6-2-3-7-11-17)19-15(21)13-20-12-8-4-1-5-9-16(20)22/h1-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYWPIKKHOCVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2(CCCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethyl}(prop-2-yn-1-yl)amine](/img/structure/B2631670.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2631671.png)

![3-(2,5-Dimethylpyrrol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2631674.png)



![5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631679.png)

![N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2631682.png)



![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2631690.png)